molecular formula C27H26ClNO2 B14159373 Acrylophenone, 3'-chloro-2,3-diphenyl-4'-(2-(1-pyrrolidinyl)ethoxy)- CAS No. 24845-22-5

Acrylophenone, 3'-chloro-2,3-diphenyl-4'-(2-(1-pyrrolidinyl)ethoxy)-

Cat. No.: B14159373
CAS No.: 24845-22-5
M. Wt: 432.0 g/mol
InChI Key: LBQLAZYELRMMAE-LGUFXXKBSA-N
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Description

Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is an organic compound with a complex structure that includes phenyl, chloro, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- typically involves multiple steps. One common method includes the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This process can be further modified to introduce the chloro and pyrrolidinyl groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions followed by additional steps to introduce the specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

24845-22-5

Molecular Formula

C27H26ClNO2

Molecular Weight

432.0 g/mol

IUPAC Name

(E)-1-(3-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C27H26ClNO2/c28-24-10-6-9-23(20-24)27(30)26(22-7-2-1-3-8-22)19-21-11-13-25(14-12-21)31-18-17-29-15-4-5-16-29/h1-3,6-14,19-20H,4-5,15-18H2/b26-19+

InChI Key

LBQLAZYELRMMAE-LGUFXXKBSA-N

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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